molecular formula C16H16ClNO6S B2543214 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate CAS No. 1018156-97-2

4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate

Cat. No.: B2543214
CAS No.: 1018156-97-2
M. Wt: 385.82
InChI Key: DZHOHHIGEYVGAK-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a 4-chloro-2,5-dimethoxybenzenesulfonate moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves a multi-step process. One common method starts with the acetylation of 4-aminophenol to form 4-(acetylamino)phenol. This intermediate is then subjected to a sulfonation reaction with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    4-(Acetylamino)phenyl 4-chloro-2,5-dimethylbenzenesulfonate: Similar in structure but with methyl groups instead of methoxy groups.

    4-(Acetylamino)phenyl 4-bromo-2,5-dimethoxybenzenesulfonate: Contains a bromo group instead of a chloro group.

    4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonamide: Features a sulfonamide group instead of a sulfonate group.

Uniqueness

4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both acetylamino and sulfonate groups can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-acetamidophenyl) 4-chloro-2,5-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S/c1-10(19)18-11-4-6-12(7-5-11)24-25(20,21)16-9-14(22-2)13(17)8-15(16)23-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHOHHIGEYVGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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